![molecular formula C12H12N4O2 B15348288 N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[63104,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide is a complex organic compound, featuring a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide typically involves multi-step processes. Key steps often include cyclization reactions and acetylation procedures. Reaction conditions can vary but usually involve controlled temperatures and specific catalysts to facilitate the formation of the desired tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may employ automated systems for precise control of reaction parameters. This ensures high yield and purity of the compound, which is essential for its applications in various fields.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions generally require controlled temperatures, pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Depending on the reaction type and conditions, major products can vary significantly. For example, oxidation may lead to the formation of more complex tricyclic derivatives, while reduction could simplify the structure to more linear forms. Substitution reactions often result in functionalized derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure provides a valuable template for exploring new chemical reactions and properties.
Biology: Biologically, this compound may serve as a probe for studying enzyme activities or as a ligand in receptor binding studies. Its interactions with biological molecules can provide insights into biochemical pathways and mechanisms.
Medicine: In medicine, research has explored the potential of this compound as a therapeutic agent. Its ability to modulate specific biochemical targets makes it a candidate for drug development.
Industry: Industrial applications include its use as an intermediate in the synthesis of other complex chemicals, potentially contributing to the development of new materials and products.
Wirkmechanismus
The mechanism of action of N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The compound's tricyclic structure is crucial for its binding affinity and specificity, influencing its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide can be compared to other tricyclic compounds with similar frameworks. Examples include various triazatricyclic compounds used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N4O2 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide |
InChI |
InChI=1S/C12H12N4O2/c1-6-8(15-7(2)17)9-11-10(12(6)18)14-5-16(11)4-3-13-9/h5H,3-4H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
ZYHKXFHNBGONRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NCCN3C2=C(C1=O)N=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


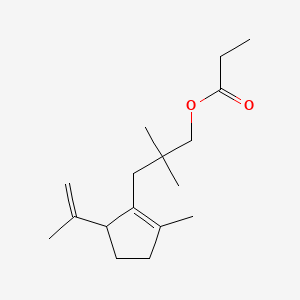

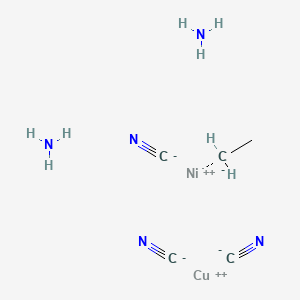
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
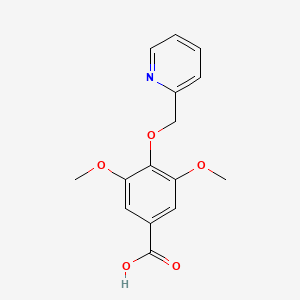


![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
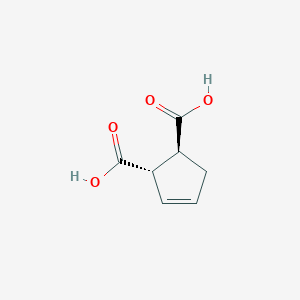
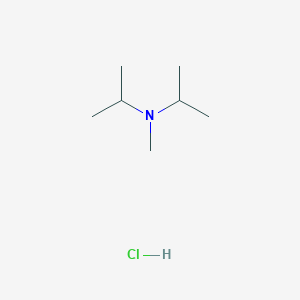
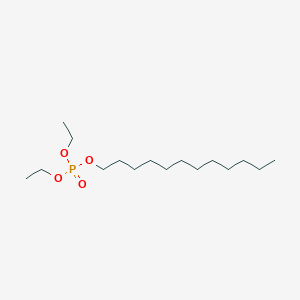
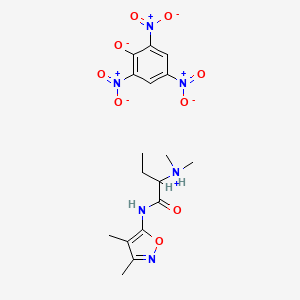

![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
